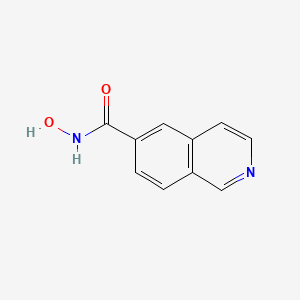

Isoquinoline-6-carboxylic acid hydroxyamide

Description

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

N-hydroxyisoquinoline-6-carboxamide |

InChI |

InChI=1S/C10H8N2O2/c13-10(12-14)8-1-2-9-6-11-4-3-7(9)5-8/h1-6,14H,(H,12,13) |

InChI Key |

HNHOPQUOTFBMMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline-6-carboxylic acid hydroxyamide typically involves the following steps:

Starting Material: The synthesis begins with isoquinoline-6-carboxylic acid as the starting material.

Amidation Reaction: The carboxylic acid group is converted to the corresponding hydroxyamide using appropriate reagents such as hydroxylamine hydrochloride in the presence of a base like triethylamine.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydroxyamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-6-carboxylic acid hydroxyamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyamide group to an amine or other reduced forms.

Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.

Scientific Research Applications

Isoquinoline-6-carboxylic acid hydroxyamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural products.

Materials Science: Isoquinoline derivatives are explored for their potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of isoquinoline-6-carboxylic acid hydroxyamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: It can inhibit certain enzymes involved in biological processes, leading to therapeutic effects.

Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

DNA Intercalation: Isoquinoline derivatives can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Isoquinoline and Quinoline Families

6-Hydroxy-2-methylquinoline-4-carboxylic Acid (CAS 50741-53-2)

- Core Structure: Quinoline (nitrogen in the first aromatic ring) vs. isoquinoline (nitrogen in the second ring).

- Substituents : A methyl group at position 2 and a hydroxy group at position 6, with a carboxylic acid at position 3.

- Key Differences : The absence of a hydroxyamide group reduces HDAC inhibitory activity. The methyl group enhances lipophilicity but may sterically hinder enzyme binding. Similarity score: 0.75 .

3-Hydroxyquinoline-6-carboxylic Acid (CAS 1233244-78-4)

- Core Structure: Quinoline.

- Substituents : Hydroxy group at position 3 and carboxylic acid at position 5.

- Key Differences: The hydroxy group’s position (3 vs. Similarity score: 0.73 .

6-Methoxyisoquinoline (CAS 6220-93-5)

- Core Structure: Isoquinoline.

- Substituents : Methoxy (-OCH₃) at position 6 instead of a carboxylic acid hydroxyamide.

- Key Differences : Methoxy groups increase lipophilicity but eliminate the zinc-chelating ability critical for HDAC inhibition. This compound is primarily used in organic synthesis rather than therapeutic applications .

Analogues with Hydroxyamide Functional Groups

1H-Indole-6-carboxylic Acid (5-Hydroxycarbamoyl-pentyl)-amide

- Core Structure : Indole (benzene fused to a pyrrole ring).

- Substituents : A hydroxyamide-linked alkyl chain at position 6.

N-(2-Aminophenyl)quinoxaline-6-carboxamide

- Core Structure: Quinoxaline (two nitrogen atoms in a bicyclic system).

- Substituents: Carboxamide at position 6 and an amino group on the phenyl ring.

- Key Differences: The quinoxaline core may alter π-π stacking interactions in HDACs’ active sites.

Functional Analogues in Heterocyclic Chemistry

Isoquinoline-3-carboxylic Acid

- Core Structure: Isoquinoline.

- Substituents : Carboxylic acid at position 3.

- Key Differences : The absence of a hydroxyamide group eliminates HDAC inhibition. This compound is primarily a building block for synthesizing metal-organic frameworks .

6-(Diethylamino)-1H-Indole-2-carboxylic Acid Hydrochloride

- Core Structure : Indole.

- Substituents: Diethylamino group at position 6 and carboxylic acid at position 2.

- The indole scaffold limits structural overlap with I6CH .

Data Table: Structural and Functional Comparison

Key Research Findings

- Hydroxyamide Group Necessity : Removal or replacement of the hydroxyamide group (e.g., with methoxy or carboxylic acid) abolishes HDAC inhibitory activity, confirming its role in zinc chelation .

- Scaffold Rigidity: Isoquinoline’s planar structure enhances binding to HDACs compared to flexible indole derivatives .

- Substituent Positioning : Carboxylic acid groups at position 6 (as in I6CH) optimize interactions with HDAC surface residues, whereas other positions reduce potency .

Biological Activity

Isoquinoline-6-carboxylic acid hydroxyamide is a compound derived from the isoquinoline framework, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Isoquinoline Derivatives

Isoquinoline derivatives, including hydroxyamides, exhibit a wide range of pharmacological properties. They are known for their anticancer , antiviral , anti-inflammatory , and antioxidant activities. The structural diversity of isoquinoline compounds contributes to their varied biological effects, making them significant in drug discovery and development.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Isoquinoline derivatives have shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, studies indicate that some isoquinoline derivatives can interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, leading to cytotoxic effects on cancer cells .

- Antiviral Properties : Research has demonstrated that isoquinoline compounds can inhibit viral replication by targeting key pathways involved in viral entry and fusion. For example, certain isoquinolines have been shown to suppress the replication of viruses such as SARS-CoV-2 by modulating immune responses and inhibiting specific viral proteins .

- Anti-inflammatory Effects : Isoquinoline derivatives have also exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in managing conditions characterized by chronic inflammation .

Research Findings and Case Studies

Recent studies have focused on the biological activity of this compound, revealing promising results:

- Anticancer Activity : A study reported that derivatives of isoquinoline-6-carboxylic acid exhibited IC50 values ranging from 0.69 to 22 mM against various cancer cell lines, indicating significant cytotoxic effects . The presence of specific substituents on the isoquinoline ring was found to enhance bioactivity.

- Antiviral Activity : In vitro studies highlighted that certain isoquinoline derivatives could effectively inhibit the replication of viruses like HIV and HSV. The mechanism involves interference with viral entry pathways, showcasing their potential as antiviral agents .

- Anti-inflammatory Studies : Experimental models demonstrated that isoquinoline derivatives could reduce inflammation markers significantly. For instance, compounds showed up to 60% inhibition of TNF-α in vitro, suggesting their utility in treating inflammatory diseases .

Table 1: Biological Activities of Isoquinoline Derivatives

| Compound | Activity Type | IC50/EC50 Value | Mechanism of Action |

|---|---|---|---|

| Isoquinoline-6-carboxylic acid | Anticancer | 0.69 - 22 mM | Induction of apoptosis, ROS generation |

| Isoquinoline derivative X | Antiviral | 165.7 µM | Inhibition of viral replication |

| Isoquinoline derivative Y | Anti-inflammatory | 60% inhibition | Suppression of TNF-α |

Table 2: Structure-Activity Relationships (SAR)

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl group | Increases bioactivity |

| Methyl group | Moderate effect |

| Halogen substituents | Varies based on position |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.